5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone

説明

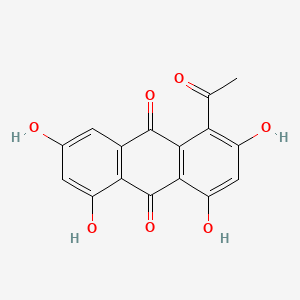

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone is a chemical compound with the molecular formula C16H10O7 and a molecular weight of 314.25 g/mol . It is known for its unique structure, which includes multiple hydroxyl groups and an acetyl group attached to an anthraquinone core. This compound is also referred to by other names such as Rhodolamprometrin and 1-Acetyl-2,4,5,7-tetrahydroxyanthraquinone .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone typically involves the acetylation of 1,3,6,8-tetrahydroxyanthraquinone. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

化学反応の分析

Types of Reactions

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted anthraquinones depending on the reagents used.

科学的研究の応用

Chemical Reactions

The compound can participate in several chemical reactions:

- Oxidation : Formation of quinones.

- Reduction : Formation of hydroquinones.

- Substitution : Formation of various substituted anthraquinones depending on the reagents used.

Chemistry

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone serves as a precursor for synthesizing other complex organic molecules. Its versatile chemical structure allows it to be modified into various derivatives that can exhibit unique properties beneficial for further research and industrial applications.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting cell membranes or inhibiting essential enzymes in microbial cells .

- Anticancer Potential : This compound has demonstrated significant anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown effectiveness against breast adenocarcinoma cells (MDA-MB-231), where it inhibited cell proliferation and triggered apoptotic pathways .

- Anti-Angiogenic Effects : Preliminary studies suggest that it may inhibit tumor angiogenesis by affecting endothelial cell behavior and modulating hypoxia-inducible factors .

Medical Applications

The therapeutic potential of this compound is under investigation for various diseases. Its ability to interact with molecular targets such as enzymes and receptors makes it a candidate for drug development aimed at treating conditions like cancer and infections .

Industrial Applications

In industry, this compound is utilized for its vibrant color properties in dye and pigment production. The stability and reactivity of its structure allow for its application in creating colorants used in textiles and other materials.

Anticancer Activity

A study conducted on the effects of this compound on different cancer cell lines revealed that it significantly reduced cell viability in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound induced apoptosis through caspase activation pathways .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) value indicating potent antimicrobial activity that could be harnessed for therapeutic use against bacterial infections .

作用機序

The mechanism of action of 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the anthraquinone core play a crucial role in its biological activity. The compound can inhibit certain enzymes, leading to various biological effects. The exact molecular pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

1,3,6,8-Tetrahydroxyanthraquinone: Lacks the acetyl group but shares the same anthraquinone core.

1-Acetyl-2,4,5,7-tetrahydroxyanthraquinone: Similar structure with slight variations in the position of hydroxyl groups.

1-Acetyl-2,4,5,7,8-pentahydroxyanthraquinone: Contains an additional hydroxyl group compared to 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the presence of an acetyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone (C16H10O7) is a notable anthraquinone derivative recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a complex structure characterized by four hydroxyl groups and an acetyl group. The presence of these functional groups significantly influences its biological properties. The compound's molecular structure is illustrated below:

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties . A study highlighted its ability to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound has been shown to inhibit the Akt signaling pathway, which is crucial in cell survival and proliferation. By downregulating this pathway, this compound promotes apoptosis in tumor cells .

-

Case Studies :

- In vitro studies on human lung cancer cells (A-549) revealed an IC50 value of approximately 4.56 μM, indicating significant cytotoxicity .

- Additional studies demonstrated that the compound enhances the efficacy of conventional chemotherapeutics like methotrexate and 5-fluorouracil by reversing drug resistance in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

- Bacterial Inhibition : The compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Fungal Activity : It has also shown effectiveness against fungal pathogens, making it a candidate for developing antifungal agents .

Antioxidant and Anti-inflammatory Properties

The antioxidant capabilities of this compound contribute to its therapeutic potential:

- Free Radical Scavenging : The compound demonstrates significant free radical scavenging activity, which is essential for protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, thus providing a protective effect against inflammation-related diseases .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism/Notes |

|---|---|---|

| Anticancer | IC50 ~ 4.56 μM | Induces apoptosis via Akt signaling pathway suppression |

| Antimicrobial | MIC < 10 μM | Effective against Gram-positive and Gram-negative bacteria |

| Antioxidant | Significant scavenging | Protects against oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways | Potential protective effects in inflammation-related conditions |

特性

IUPAC Name |

1-acetyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O7/c1-5(17)11-9(20)4-10(21)13-14(11)15(22)7-2-6(18)3-8(19)12(7)16(13)23/h2-4,18-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBWRMHGMCJIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191285 | |

| Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37850-99-0 | |

| Record name | Rhodolamprometrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037850990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-1,3,6,8-tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOLAMPROMETRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ8MTR0RMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。